(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound with the molecular formula C16H21N5O2. It is characterized by the presence of an isoxazole ring and a piperidine ring, which are connected through a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 5-methyl-3-isoxazole with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring is known to interact with active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (5-METHYL-3-ISOXAZOLYL)(4-PROPYLPIPERIDINO)METHANONE
- (5-METHYL-3-ISOXAZOLYL)(4-CHLOROPIPERIDINO)METHANONE
- (5-METHYL-3-ISOXAZOLYL)(4-TRIFLUOROMETHYLPIPERIDINO)METHANONE
Uniqueness
(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on both the isoxazole and piperidine rings can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-5-13(6-4-8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBYPPJCNCDNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.